molecular formula C21H19ClN4O2 B2911828 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035021-77-1

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2911828
CAS No.: 2035021-77-1
M. Wt: 394.86
InChI Key: LSCWNBRVFGAEOH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with nitrogen atoms at positions 2, 4, and 5. At the 3-position, a piperidin-4-yl group is substituted, which is further functionalized with an (E)-3-(2-chlorophenyl)acryloyl moiety. This structure is hypothesized to target kinase or G protein-coupled receptors due to its similarity to known bioactive scaffolds .

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-6-2-1-4-15(18)7-8-19(27)25-12-9-16(10-13-25)26-14-24-20-17(21(26)28)5-3-11-23-20/h1-8,11,14,16H,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCWNBRVFGAEOH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Pyrido[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • A-549 (lung cancer)
  • PC-3 (prostate cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In a study examining a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, several compounds were screened for cell viability at a concentration of 100 μM. Notably, derivatives such as 8a , 8b , and 9a exhibited the highest cytotoxic activities and were subsequently subjected to IC50 screening. Compound 8a demonstrated remarkable inhibitory activity against both wild-type EGFR (IC50 = 0.099 µM) and the mutant EGFR T790M (IC50 = 0.123 µM), indicating its potential as an effective EGFR inhibitor in cancer therapy .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compound 8a was found to induce cell cycle arrest at the pre-G1 phase.
  • Apoptosis Induction : It significantly increased the levels of caspase-3 in PC-3 cells, suggesting a pro-apoptotic effect.
  • Docking Studies : Molecular docking studies revealed insights into the binding interactions between the compound and its target proteins, further elucidating its mechanism of action against EGFR .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by their structural features. Variations in substituents on the pyrimidine core can significantly impact their potency and selectivity against specific targets such as kinases involved in cancer progression .

CompoundTargetIC50 Value (µM)Activity
8aEGFR WT0.099High
8aEGFR T790M0.123High
Other DerivativesVariousVariesModerate to High

Study on Pyrido[2,3-d]pyrimidines

A comprehensive review highlighted several case studies focusing on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives. One notable study synthesized a library of compounds that were tested for their activity against various kinases implicated in cancer signaling pathways. The results indicated that certain derivatives exhibited potent inhibitory effects on tyrosine kinases and other related enzymes .

Recent Advances

Recent advancements in medicinal chemistry have led to the development of new derivatives with enhanced bioactivity profiles. For instance, modifications to the piperidine moiety have been shown to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .

Chemical Reactions Analysis

Reactivity of the Acryloyl Moiety

The (E)-3-(2-chlorophenyl)acryloyl group undergoes characteristic α,β-unsaturated ketone reactions:

  • Michael Addition : Reacts with nucleophiles (e.g., hydrazines, amines) at the β-carbon.
    Example: Reaction with hydrazine hydrate yields pyrazoline derivatives via cyclization .
  • Cycloaddition : Participates in Diels-Alder reactions with dienes to form six-membered rings .

Table 1: Acryloyl Group Reactions

Reaction TypeReagents/ConditionsProductSource
Michael AdditionHydrazine hydrate, ethanol, refluxPyrazoline-fused pyridopyrimidinone
Diels-Alder Cyclization1,3-dienes, thermal conditionsBicyclic adducts

Functionalization of the Piperidine Ring

The piperidin-4-yl group undergoes nitrogen-centered reactions:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form tertiary amides .
  • Alkylation : Treatment with alkyl halides (e.g., phenacyl bromide) introduces substituents at the nitrogen .

Table 2: Piperidine Modifications

ReactionReagents/ConditionsOutcomeSource
AcylationChloroacetyl chloride, acetic anhydrideN-acylated piperidine derivatives
AlkylationPhenacyl bromide, KOH/ethanolN-alkylated analogs

Reactions at the Pyridopyrimidinone Core

The electron-deficient pyrido[2,3-d]pyrimidin-4(3H)-one core participates in:

  • Nucleophilic Substitution : At C2/C4 positions with amines or thiols .
  • Condensation : With active methylene compounds (e.g., malononitrile) to form fused heterocycles .

Table 3: Core Reactivity

Reaction TypeReagents/ConditionsProductSource
Nucleophilic SubstitutionEthylenediamine, ethanol, refluxDiamino-substituted derivatives
CondensationMalononitrile, dioxane/TEAThieno[3,2-d]pyrimidine derivatives

Halogen-Directed Electrophilic Substitution

The 2-chlorophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to chlorine, enhancing aromatic functionalization .

Key Example :

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the chlorophenyl ring .

Advanced Functionalization Pathways

  • Cyclization Reactions :
    • Reaction with arylidene-cyanothioacetamides in ethanolic piperidine yields tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles .
  • Enaminone Formation :
    • Treatment with DMF-DMA generates enaminones, which react with aminoazoles to form azolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Core Modifications

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrido[2,3-d]pyrimidin-4(3H)-one 3-(1-(3-(2-Chlorophenyl)acryloyl)piperidin-4-yl) Not reported in evidence -
Compound III (Kowalska et al.) Pyrido[2,3-d]pyrimidin-4(3H)-one 3-(2-N-Morpholidinylethyl) Anxiolytic, analgesic (mice/rats)
Compound 54m () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Cell-active (unspecified)
Compound 52e () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-((3,4-Dichlorobenzyl)(methyl)amino)ethyl)-1H-pyrazol-1-yl) Synthesized, no activity reported
2-Chloro-3-(4-chlorophenyl) derivative Pyrido[3,2-d]pyrimidin-4(3H)-one 2-Chloro, 3-(4-chlorophenyl) No data

Key Observations :

  • The pyrido[2,3-d]pyrimidin-4(3H)-one core (target and Compound III) is associated with central nervous system (CNS) activity (e.g., anxiolytic effects), while [3,4-d] or [3,2-d] analogs () lack such reports.
  • Substituent position (3- vs. 8-) and core orientation significantly alter biological targeting .

Piperidine Substituent Variations

Compound Name Piperidine Substituent Additional Modifications Activity Insights Reference
Target Compound 3-(2-Chlorophenyl)acryloyl (E-configuration) None Presumed kinase/receptor modulation -
Compound 50e () 4-(3,4-Dichlorobenzyl) Pyrazole-ethyl linker Synthesized for SAR exploration
Compound 6 () 4-(3,5-Dichlorophenyl) 2-Methyl on pyrido ring Cell-potent (unspecified)
3-(Piperidin-4-yl) dihydrochloride () Unsubstituted piperidine Dihydrochloride salt Intermediate, no activity reported
Compound 3b () 4-(4-Methylpiperazin-1-yl)phenyl Acrylamide side chain Kinase inhibitor (inferred from structure)

Key Observations :

  • The E-configuration in the target’s acryloyl group may improve binding vs. non-configured analogs .

Structure-Activity Relationship (SAR) Insights

Core Flexibility : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (target, Compound III) show CNS activity, while [3,4-d] analogs prioritize kinase/cell signaling .

Piperidine Substitutions :

  • Chlorophenyl Groups : Enhance binding to hydrophobic pockets (e.g., 2-Cl in target vs. 3,4-diCl in ).
  • Acryloyl vs. Alkyl Chains : The acryloyl group (target) may confer rigidity vs. flexible alkyl chains in Compound III .

Stereochemistry : E-configuration in the target compound likely optimizes spatial alignment for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.